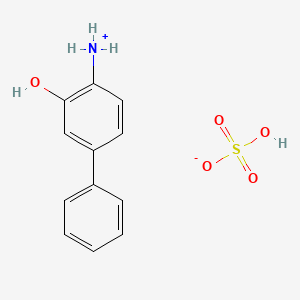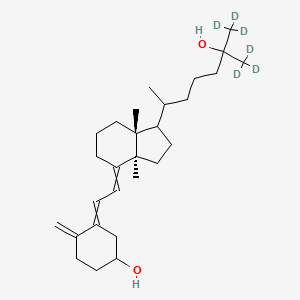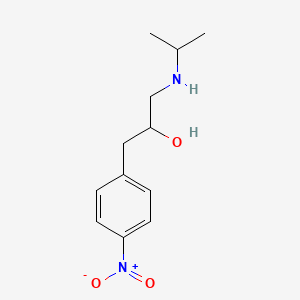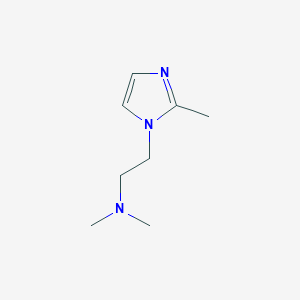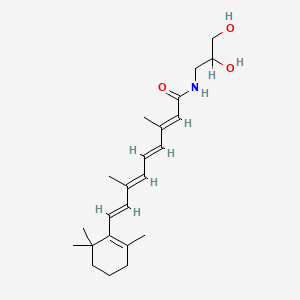
N-(2,3-Dihydroxypropyl)retinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydroxypropyl)retinamide is a synthetic retinoid derivative characterized by the presence of a retinamide group attached to a 2,3-dihydroxypropyl moietyIts molecular formula is C23H35NO3, and it has a molecular weight of 373.5289 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)retinamide typically involves the reaction of retinoic acid with 2,3-dihydroxypropylamine. One common method includes the oxidative esterification of aromatic aldehydes followed by the ring opening of chiral epoxides with nitrogen heterocyclic carbenes (NHCs). This process results in high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar oxidative esterification and ring-opening reactions, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dihydroxypropyl)retinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides and transition metal complexes.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-(2,3-Dihydroxypropyl)retinamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on cellular processes and as a potential chemopreventive agent.
Industry: Utilized in the development of non-ionic X-ray contrast agents.
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydroxypropyl)retinamide involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound modulates the expression of genes involved in cell growth, differentiation, and apoptosis. This regulation occurs through the activation of retinoic acid response elements (RAREs) in the DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2,3-Dihydroxypropyl)retinamide include:
- N-(2-Hydroxyethyl)retinamide
- N-(3-Hydroxypropyl)retinamide
- N-(4-Pivaloyloxyphenyl)retinamide
Uniqueness
This compound is unique due to its specific dihydroxypropyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its potential therapeutic effects .
Propriétés
Numéro CAS |
75664-72-1 |
|---|---|
Formule moléculaire |
C23H35NO3 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-N-(2,3-dihydroxypropyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H35NO3/c1-17(11-12-21-19(3)10-7-13-23(21,4)5)8-6-9-18(2)14-22(27)24-15-20(26)16-25/h6,8-9,11-12,14,20,25-26H,7,10,13,15-16H2,1-5H3,(H,24,27)/b9-6+,12-11+,17-8+,18-14+ |
Clé InChI |
FXQZICWUGFILLR-DZBDEXCTSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NCC(CO)O)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(CO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




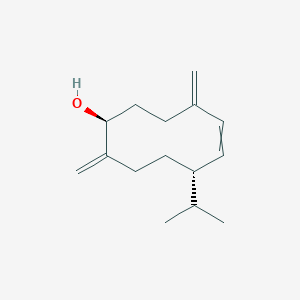
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
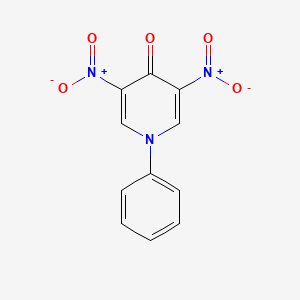
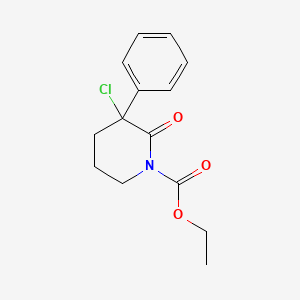
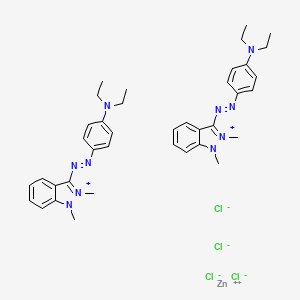
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)
![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)
![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
